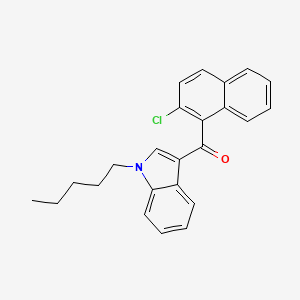
(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JWH 398 2-クロロナフチル異性体は、中枢カンナビノイド受容体 (CB1) と末梢カンナビノイド受容体 (CB2) の両方でアゴニストとして作用する合成カンナビノイドです。 この化合物は、他の合成カンナビノイドと構造的に類似しており、主に研究と法医学的用途で使用されます .
準備方法
合成経路と反応条件
JWH 398 2-クロロナフチル異性体の合成は、通常、2-クロロナフタレンと1-ペンチル-1H-インドール-3-カルボン酸の反応を伴います。反応は、目的の異性体の形成を確実にするために、制御された条件下で行われます。この合成に使用される一般的な試薬には、ジクロロメタンなどの有機溶媒やトリフルオロ酢酸などの触媒が含まれます。
工業生産方法
JWH 398 2-クロロナフチル異性体の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最適化するために、工業用グレードの溶媒と触媒を使用することが含まれます。 その後、化合物は再結晶やクロマトグラフィーなどの技術を使用して精製され、≥95%の純度が達成されます .
化学反応の分析
反応の種類
JWH 398 2-クロロナフチル異性体は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化できます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。
置換: ハロゲン化とニトロ化はこの化合物の一般的な置換反応です。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム。
還元: パラジウム触媒を用いた水素ガス。
置換: 塩素ガスを用いたハロゲン化または硝酸を用いたニトロ化。
生成される主な生成物
酸化: カルボン酸またはケトンの形成。
還元: アルカンまたはアルコールの形成。
置換: ハロゲン化またはニトロ化された誘導体の形成。
科学研究における用途
JWH 398 2-クロロナフチル異性体は、いくつかの科学研究において用途があります。
化学: 合成カンナビノイドの同定と定量化のための分析化学における参照標準として使用されます。
生物学: カンナビノイド受容体との相互作用とその細胞シグナル伝達経路への影響について研究されています。
医学: 疼痛管理や抗炎症効果などの潜在的な治療用途について調査されています。
科学的研究の応用
JWH 398 2-chloronaphthyl isomer has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, including pain management and anti-inflammatory effects.
Industry: Used in the development of new synthetic cannabinoids and related compounds
作用機序
JWH 398 2-クロロナフチル異性体の作用機序は、カンナビノイド受容体CB1とCB2への結合を含みます。結合すると、これらの受容体を活性化し、さまざまな細胞内シグナル伝達経路の調節につながります。 この活性化は、神経伝達物質やその他のシグナル伝達分子の放出につながり、その薬理学的効果に貢献します .
類似化合物との比較
類似化合物
JWH 018: 受容体親和性が類似しているが、構造上の特徴が異なる別の合成カンナビノイド。
JWH 073: 構造は類似しているが、アルキル鎖の長さが異なる。
AM-2201: 塩素原子ではなくフッ素原子を含む合成カンナビノイド。
独自性
JWH 398 2-クロロナフチル異性体は、2-クロロナフチル基を含むその特定の構造配置のために独特です。 この構造上の特徴は、他の合成カンナビノイドと比較して、その独自の結合親和性と薬理学的プロファイルに貢献しています .
他に質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください。
生物活性
(2-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as a synthetic cannabinoid, is part of a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound, structurally related to JWH-018, has garnered significant attention for its potential therapeutic applications and its interaction with cannabinoid receptors in the central nervous system.
Chemical Structure and Properties
The molecular formula for this compound is C24H22ClNO, with a molecular weight of 375.9 g/mol. Its structural characteristics include a chlorinated naphthalene ring and a pentyl-substituted indole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H22ClNO |
| Molecular Weight | 375.9 g/mol |
| InChI | InChI=1S/C24H22ClNO/c1-2-3-6-14-26... |
| SMILES | O=C(C1=CN(CCCCC)C2=C1C=CC=C2)C3=C4C(C=CC=C4)=CC(Cl)=C3 |
The primary mechanism of action for this compound involves its agonistic activity at the cannabinoid receptors, particularly CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and appetite control.
Key Findings from Research Studies:
- Receptor Binding Affinity : Studies have shown that this compound exhibits a high binding affinity for CB1 receptors, similar to that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .
- Physiological Effects : In vivo studies on mice demonstrated significant physiological responses consistent with CB1 receptor activation, including hypothermia and catalepsy. The administration of this compound resulted in a notable drop in body temperature and other behavioral changes indicative of cannabimimetic activity .
- Toxicological Considerations : While research into the toxicological profile is still limited, initial findings suggest that high doses may lead to adverse effects similar to those observed with other synthetic cannabinoids .
Case Studies
Several case studies have explored the biological activity and effects of this compound:
Case Study 1: Behavioral Assessment in Mice
A study evaluated the effects of exposure to smoke from products containing this compound. Mice were exposed to a controlled dose and assessed for physiological responses such as hypothermia and catalepsy. The results confirmed significant alterations in behavior consistent with CB1 receptor activation .
Case Study 2: Quantification in Biological Tissues
Research has developed methods for quantifying this compound in biological tissues using high-pressure liquid chromatography coupled with mass spectrometry (HPLC/MS/MS). This methodology is critical for understanding the pharmacokinetics and potential accumulation of synthetic cannabinoids in biological systems .
Therapeutic Potential
The exploration of this compound extends beyond recreational use; it holds promise for therapeutic applications:
- Pain Management : Its interaction with cannabinoid receptors suggests potential use in analgesia.
- Anti-inflammatory Effects : Preliminary studies indicate that synthetic cannabinoids may possess anti-inflammatory properties, warranting further investigation into their clinical applications.
特性
IUPAC Name |
(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20(19-11-6-7-12-22(19)26)24(27)23-18-10-5-4-9-17(18)13-14-21(23)25/h4-7,9-14,16H,2-3,8,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEFOXBSBQBQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017320 |
Source


|
| Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-25-3 |
Source


|
| Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













